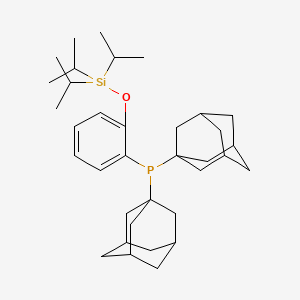

![molecular formula C7H6N2O3 B1518286 [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]méthanol CAS No. 1153452-67-5](/img/structure/B1518286.png)

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]méthanol

Vue d'ensemble

Description

“[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” is an organic compound that contains a furan ring substituted with a hydroxymethyl group . It is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .

Synthesis Analysis

Furfuryl alcohol, which is similar to “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol”, is manufactured industrially by hydrogenation of furfural, which is typically produced from waste bio-mass such as corncobs or sugar cane bagasse . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis

The molecular formula of “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” is C5H6O2 . The molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis

Furfuryl alcohol undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis (hydroxymethyl)furan. Hydrolysis gives levulinic acid . Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly (furfuryl alcohol) .Physical And Chemical Properties Analysis

“[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” has a molar mass of 98.10 g/mol . It has a density of 1.128 g/cm3 . The melting point is -29 °C and the boiling point is 170 °C .Applications De Recherche Scientifique

Activité antimicrobienne

Les composés dérivés du furane, tels que le [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]méthanol, ont été étudiés pour leur potentiel dans la lutte contre les infections microbiennes. La recherche indique que ces composés peuvent présenter des propriétés antimicrobiennes significatives. Par exemple, des dérivés de l'acide 3-(furan-2-yl)propénoïque ont montré une efficacité contre les champignons de type levure Candida albicans, ainsi que contre des bactéries comme Escherichia coli et Staphylococcus aureus .

Analyse spectroscopique

L'élucidation structurale des dérivés du furane peut être réalisée grâce à diverses techniques spectroscopiques. Des études impliquant des composés comme le 2-acétyl-5-méthylfurane, qui partagent un noyau furanique similaire, ont utilisé des méthodes FT-IR, FT-Raman, UV-VIS, RMN et DFT pour analyser leurs propriétés géométriques et vibratoires . Cette approche peut être appliquée au this compound pour obtenir des informations sur sa structure moléculaire et son comportement.

Synthèse de produits chimiques fins

Les dérivés du furane sont essentiels à la synthèse d'un large éventail de produits chimiques fins. Ils servent de précurseurs pour les produits pharmaceutiques, les polymères, les résines, les solvants, les adhésifs, les fongicides, les peintures, les antigels, les carburants et bien plus encore . La structure chimique unique du this compound pourrait en faire un composant précieux dans la création de ces matériaux.

Applications antifongiques

Les propriétés antifongiques des dérivés du furane sont également remarquables. Des recherches sur des composés tels que l'acide (E)-3-(furan-2-yl)acrylique ont évalué leur efficacité contre diverses souches de Candida spp. . Cela suggère que le this compound pourrait être exploré pour des applications antifongiques similaires.

Activation superelectrophile

La réactivité des dérivés du furane dans des conditions superelectrophiliques a été explorée pour développer de nouvelles méthodes de synthèse. Par exemple, l'hydroarylation de la double liaison carbone-carbone des acides 3-(furan-2-yl)propénoïques et de leurs esters en présence d'acide triflique TfOH est une méthode qui pourrait potentiellement être adaptée au this compound pour créer de nouveaux composés avec des propriétés améliorées .

Électronique moléculaire

Les dérivés du furane sont étudiés pour leur potentiel d'utilisation en électronique moléculaire en raison de leurs propriétés électroniques uniques. La caractérisation vibrationnelle et les investigations électroniques moléculaires de composés apparentés fournissent une base pour comprendre comment le this compound pourrait être utilisé dans ce domaine .

Chimie durable

Le rôle des furannes dérivés de la biomasse dans la chimie durable est important. Ils sont considérés comme des produits chimiques de plateforme pour le développement de procédés et de produits respectueux de l'environnement . Le this compound, avec son noyau furanique dérivé de la biomasse, s'aligne sur les objectifs de la chimie durable.

Mécanisme D'action

Target of Action

Furan and oxadiazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol” might also interact with various biological targets.

Mode of Action

Furan derivatives are known to lose their aromaticity in many reactions , which could be a key part of the compound’s interaction with its targets.

Biochemical Pathways

Without specific studies on “[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol”, it’s difficult to say which biochemical pathways it might affect. Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might interact with multiple biochemical pathways.

Pharmacokinetics

Furan derivatives are known to be soluble in common organic solvents , which might influence the compound’s absorption and distribution.

Result of Action

Furan and oxadiazole derivatives are known to possess various biological activities , suggesting that they might have multiple effects at the molecular and cellular level.

Action Environment

The reactivity of furan derivatives is known to be influenced by the presence of acids, heat, and/or catalysts .

Avantages Et Limitations Des Expériences En Laboratoire

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol has a number of advantages and limitations for lab experiments. One of the major advantages is that it is relatively easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, it is not soluble in water, which can make it difficult to work with in some experiments.

Orientations Futures

The future of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is promising. Further research is needed to fully understand its mechanism of action and to develop more efficient and effective synthesis methods. In addition, further research is needed to explore the potential of this compound in the synthesis of pharmaceuticals and polymers. Additionally, further research is needed to explore its potential in the study of biochemical and physiological effects, such as the inhibition of protein kinases and the regulation of gene expression. Finally, further research is needed to explore the potential of this compound in the treatment of various diseases, such as cancer and infectious diseases.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in Caco-2 and RAW 264.7 cells . The inhibition of iNOS leads to a decrease in nitric oxide production, which is a crucial mediator in inflammatory responses. Additionally, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . By inhibiting NF-κB, this compound can modulate inflammatory pathways and cellular responses to stress.

Cellular Effects

The effects of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol on various cell types and cellular processes are profound. In cancer cell lines, such as colon (CaCo-2) and colorectal (DLD1) cancer cells, this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation . The compound’s influence on cell signaling pathways, such as the NF-κB pathway, further underscores its potential as a therapeutic agent. Moreover, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol affects gene expression by modulating the transcriptional activity of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol exerts its effects through several mechanisms. It binds to the active site of iNOS, inhibiting its enzymatic activity and reducing nitric oxide production . This compound also interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes . Additionally, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol can induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway . These molecular interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Temporal Effects in Laboratory Settings

The stability and degradation of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol in in vitro studies has demonstrated sustained inhibition of iNOS and NF-κB activity, leading to prolonged anti-inflammatory effects . In in vivo studies, the compound’s stability allows for consistent therapeutic outcomes over extended periods .

Dosage Effects in Animal Models

The effects of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the biotransformation of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, affecting its bioavailability and therapeutic potential . The metabolic flux and levels of metabolites are influenced by the compound’s interactions with these enzymes, impacting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Binding proteins such as albumin also play a role in the distribution of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol, affecting its localization and bioavailability . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with iNOS and NF-κB . Additionally, [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol can translocate to the nucleus, influencing gene expression and cellular responses . Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

Propriétés

IUPAC Name |

[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRJJVIUNJBIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[9-(3-Bromophenyl)carbazol-3-yl]-9-phenylcarbazole](/img/structure/B1518205.png)

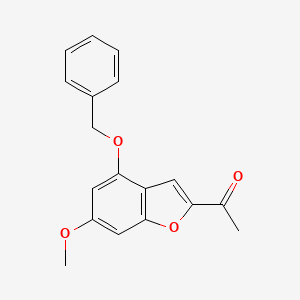

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![N-[1,1'-biphenyl]-4-yl-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-chloro-6-(5-isopropyl-2-methylphenyl)-4-((1R,3r,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1518219.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)

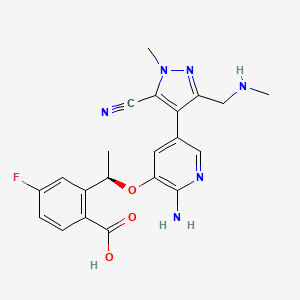

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

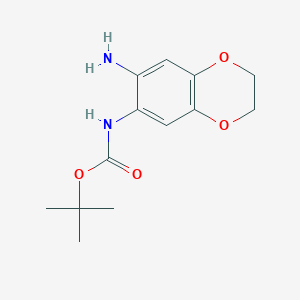

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)

![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)